Trichlorination: Pyralomicin 1d Molecular Formula and Halogen Content vs. Analogs
Pyralomicin 1d possesses three chlorine atoms (C19H16Cl3NO7), distinguishing it from Pyralomicin 1c which has two (C19H17Cl2NO7) and Pyralomicin 1a which has two chlorines plus a methoxy group (C20H19Cl2NO7) [1]. This trichlorination pattern on the benzopyranopyrrole chromophore is unique among the 1-series pyralomicins [2].
| Evidence Dimension | Molecular formula and halogen substitution pattern |
|---|---|
| Target Compound Data | C19H16Cl3NO7; 3 chlorine atoms |
| Comparator Or Baseline | Pyralomicin 1c: C19H17Cl2NO7 (2 chlorines); Pyralomicin 1a: C20H19Cl2NO7 (2 chlorines + methoxy) |
| Quantified Difference | +1 chlorine atom vs. 1c; +1 chlorine, -1 methoxy vs. 1a |
| Conditions | Structure elucidation via NMR (1H-15N HMBC, 13C{1H} NOE) and mass spectrometry |
Why This Matters
Halogenation patterns directly influence lipophilicity, target binding, and antimicrobial spectrum—users requiring specific halogenation profiles for SAR studies or chemical probing must select the correct analog.
- [1] ChEBI. Pyralomicin 1d (CHEBI:203778); Pyralomicin 1c (CHEBI:207850); Pyralomicin 1a (CHEBI:206244). View Source
- [2] Kawamura N, Sawa R, Takahashi Y, Isshiki K, Sawa T, Naganawa H, Takeuchi T. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination. J Antibiot (Tokyo). 1996;49(7):651-656. View Source
